2,2,2-Trichloroethyl hydrogen malonate
Description
2,2,2-Trichloroethyl hydrogen malonate is a malonic acid derivative featuring a trichloroethyl (-CH₂CCl₃) ester group and a free carboxylic acid group. This compound is structurally characterized by a central malonate core with one esterified hydroxyl group substituted by the electron-withdrawing trichloroethyl moiety. The trichloroethyl group enhances the compound’s stability under basic or nucleophilic conditions while serving as a protective group that can be selectively removed via reductive methods (e.g., Zn/AcOH) . Its synthesis typically involves coupling malonic acid derivatives with 2,2,2-trichloroethanol under standard esterification conditions. The compound is primarily utilized in organic synthesis as an intermediate, particularly in biocatalyzed reactions and protective group strategies due to its balance of stability and controlled reactivity .
Properties
Molecular Formula |
C5H5Cl3O4 |
|---|---|
Molecular Weight |
235.44 g/mol |
IUPAC Name |
3-oxo-3-(2,2,2-trichloroethoxy)propanoic acid |
InChI |
InChI=1S/C5H5Cl3O4/c6-5(7,8)2-12-4(11)1-3(9)10/h1-2H2,(H,9,10) |
InChI Key |
WFZZGIUTHGKRQV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds for Comparison:
Bis(2,2,2-trifluoroethyl) Malonate
Dimethyl Malonate
Dibenzyl Malonate
Diethyl 2-(2-Iodobenzyl)malonate
Table 1: Substituent Effects on Reactivity
Reactivity in Decarboxylative Rearrangement
- 2,2,2-Trichloroethyl Derivatives : Allyl 2,2,2-trichloroethyl malonate ([11a]) fails to undergo Pd-catalyzed decarboxylative rearrangement due to insufficient stabilization of the anionic intermediate. The trichloroethyl group’s electron-withdrawing effect is weaker compared to trifluoroethyl .
- Trifluoroethyl Analogues : Allyl 2,2,2-trifluoroethyl malonate ([11b]) undergoes Pd-catalyzed decarboxylation with high regiocontrol, attributed to the stronger electron-withdrawing effect of -CF₃, which stabilizes transition states .
- Methyl Esters : Dimethyl malonate exhibits moderate reactivity in decarboxylation but lacks regioselectivity due to the absence of stabilizing substituents .
Deprotection and Stability
Conformational and Spectroscopic Differences
- Hydrogen Malonates : The free carboxylic acid group in this compound forms intramolecular hydrogen bonds, resulting in planar carboxyl groups, as confirmed by semiempirical MO studies .
- Methyl/Benzyl Esters : Dimethyl and dibenzyl malonates adopt conformations where carboxyl groups are perpendicular to the carbon skeleton, reducing steric clashes .
- Trifluoroethyl Derivatives : Stronger electron withdrawal by -CF₃ increases dipole moments, altering IR and NMR spectra (e.g., shifted carbonyl stretches to ~1747 cm⁻¹) .
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